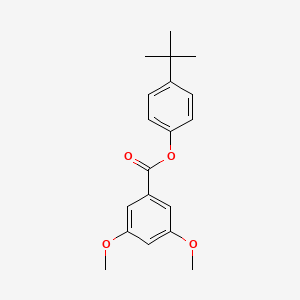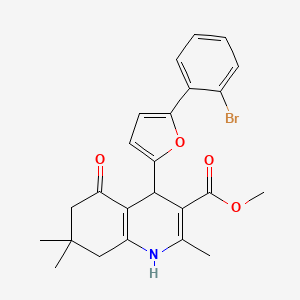
2-chloro-N-(2,4-dimethylphenyl)-3-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(2,4-dimethylphenyl)-3-methoxybenzamide is an organic compound with a complex structure that includes a chloro group, a dimethylphenyl group, and a methoxybenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2,4-dimethylphenyl)-3-methoxybenzamide typically involves the reaction of 2-chloro-3-methoxybenzoic acid with 2,4-dimethylaniline in the presence of a coupling agent such as carbodiimide. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified using recrystallization or chromatography techniques.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2,4-dimethylphenyl)-3-methoxybenzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The carbonyl group in the benzamide moiety can be reduced to form amines.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted benzamides.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Scientific Research Applications
2-chloro-N-(2,4-dimethylphenyl)-3-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2,4-dimethylphenyl)-3-methoxybenzamide involves its interaction with specific molecular targets. The chloro group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2,4-dimethylphenyl)acetamide
- 2-chloro-N-(2,4-dimethylphenyl)-N-methylacetamide
- 2-chloro-N-(2,6-dimethylphenyl)acetamide
Uniqueness
2-chloro-N-(2,4-dimethylphenyl)-3-methoxybenzamide is unique due to the presence of the methoxy group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. The combination of the chloro, dimethylphenyl, and methoxybenzamide groups provides a distinct set of properties that make this compound valuable for various applications.
Properties
CAS No. |
853332-92-0 |
|---|---|
Molecular Formula |
C16H16ClNO2 |
Molecular Weight |
289.75 g/mol |
IUPAC Name |
2-chloro-N-(2,4-dimethylphenyl)-3-methoxybenzamide |
InChI |
InChI=1S/C16H16ClNO2/c1-10-7-8-13(11(2)9-10)18-16(19)12-5-4-6-14(20-3)15(12)17/h4-9H,1-3H3,(H,18,19) |
InChI Key |
BRFRZRIAKOXTIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(C(=CC=C2)OC)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-{[(4-Chlorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B11954028.png)

![N-[3-[4-(3-acetamidophenoxy)butoxy]phenyl]acetamide](/img/structure/B11954046.png)
![3-[(4-Nitrobenzoyl)amino]phenyl 4-nitrobenzoate](/img/structure/B11954050.png)



